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Compound of Interest

Compound Name: Quinoline-4-carbaldehyde

Cat. No.: B127539

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Quinoline-4-carbaldehyde (CAS
4363-93-3), a key heterocyclic building block. It covers its fundamental properties, synthesis,
safety, and critical role as a precursor in the development of therapeutic agents and other
advanced materials.

Core Information

Quinoline-4-carbaldehyde, also known as 4-formylquinoline, is an aromatic organic
compound featuring a quinoline scaffold with an aldehyde group at the 4-position.[1] This
structure, combining a benzene ring fused to a pyridine ring, makes it a valuable intermediate
in organic synthesis.[1] Its reactivity, particularly that of the aldehyde group, allows for the
straightforward synthesis of a wide array of quinoline derivatives, which are prominent in
medicinal chemistry and materials science.[1][2]

Physical and Chemical Properties

The physical and chemical data for Quinoline-4-carbaldehyde are summarized below. This
information is critical for its handling, storage, and application in experimental settings.

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b127539?utm_src=pdf-interest
https://www.benchchem.com/product/b127539?utm_src=pdf-body
https://www.benchchem.com/product/b127539?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5108032/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5108032/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5108032/
https://www.organic-chemistry.org/synthesis/I1O/hypervalentiodine(III)compounds.shtm
https://www.benchchem.com/product/b127539?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Citations
CAS Number 4363-93-3 [3][4][5][6]
Molecular Formula C10H7NO [4115][6]
Molecular Weight 157.17 g/mol [4115][6]

Brown or white crystalline
Appearance ] [31[5]
powder; solid

Melting Point 45-52 °C [3][5]I6]

N ) 131-133 °C at 5 mmHg314.3
Boiling Point [31[6]
°C at 760 mmHg

Density ~1.223 g/cm? (estimate) [6]
Flash Point 113 °C (235.4 °F) - closed cup [5]
Solubility Slightly soluble in water [3]
Refractive Index ~1.687 (estimate) [6]
InChi Key MGCGJIBXTNWUHQE- 5]

UHFFFAOYSA-N

SMILES O=Cclccnc2ccceccl2 [5]

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation of Quinoline-4-carbaldehyde.
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Spectroscopy Type Data Citations

510.54 (s, 1H), 9.22 (d, J =
4.3 Hz, 1H), 9.04 (d, J = 8.6
Hz, 1H), 8.24 (d, J = 8.2 Hz,
1H NMR (CDCls) [4]
1H), 7.84 (t, J = 7.6 Hz, 1H),
7.81 (d, J = 4.3 Hz, 1H), 7.76

(t, J = 8.0 Hz, 1H)

0 193.1, 150.7, 149.5, 137.0,

13C NMR (CDCls) 130.4, 130.3, 129.6, 126.0, [4]
124.7,124.1
Mass Spectrometry (ESI) m/z 158.0 ([M+H]*) [4]

Safety and Handling

Quinoline-4-carbaldehyde is classified as an irritant.[3][6] Proper personal protective
equipment (PPE), including gloves, eye protection, and a dust mask, should be used when
handling this compound.[5]
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Hazard Information Details Citations
GHS Pictogram GHSO07 (Exclamation Mark) [5]
Signal Word Warning [5]

H315 (Causes skin
irritation)H319 (Causes serious

Hazard Statements S [51[7]
eye irritation)H335 (May cause

respiratory irritation)

P261 (Avoid breathing dust),

P264 (Wash skin thoroughly

after handling), P280 (Wear
Precautionary Statements protective gloves/eye [51[7]

protection), P302+P352 (IF ON

SKIN: Wash with plenty of

soap and water)

Keep in a dark place, in a dry,
Storage cool, and well-ventilated area. [3][8]

Keep container tightly closed.

Synthesis and Logical Relationships

Quinoline-4-carbaldehyde is typically synthesized via the oxidation of 4-methylquinoline.[1][8]
[9] It serves as a pivotal intermediate, enabling access to a diverse range of functionalized
quinoline derivatives for various applications.
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Condensation
with Amines Schiff Bases &
Ligands
4-Methylquinoline Oxidation

) Quinoline-4-carbaldehyde Oxidation & Amidation Quinoline-4-carboxamides
(Starting Material) (CAS 4363-93-3) (e.g., Antimalarial Agents)
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Caption: Logical workflow of Quinoline-4-carbaldehyde as a key intermediate.

Applications in Drug Development

The quinoline scaffold is a well-established pharmacophore found in numerous approved
drugs, including antimalarials like chloroquine and anticancer agents. Quinoline-4-
carbaldehyde is a valuable precursor for creating new derivatives with potential therapeutic
activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][8]

A significant application is in the synthesis of Quinoline-4-carboxamides. A series of these
derivatives were identified from a phenotypic screen and optimized to produce potent
antimalarial compounds.[1][3][4] One such derivative, DDD107498, demonstrated a novel
mechanism of action by inhibiting the Plasmodium falciparum translation elongation factor 2
(PfEF2), a crucial enzyme for protein synthesis in the malaria parasite.[3][5]

Signaling Pathway: Inhibition of Protein Synthesis in P.
falciparum

The antimalarial activity of Quinoline-4-carboxamide derivatives stems from their ability to
disrupt protein synthesis, which is essential for the parasite's survival and replication.[5] The
process is halted at the elongation step.
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Caption: Inhibition of parasite protein synthesis by a Quinoline-4-carboxamide derivative.

Experimental Protocols

Synthesis: Metal-Free Chemoselective Oxidation of 4-
Methylquinoline
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A modern and efficient method for synthesizing Quinoline-4-carbaldehyde involves the
oxidation of 4-methylquinoline using hypervalent iodine(lll) reagents. This approach offers mild
reaction conditions and avoids the use of toxic heavy metals.[9]
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1. Reagent Combination
- Add 4-methylquinoline (0.5 mmol)
- Add PIDA (4 equiv.)
- Add HCCI2CO2zH (3 equiv.)
- Add H20 (2 equiv.)
- Add anhydrous DMSO (2.5 mL)

:

2. Reaction
- Stir mixture at room temperature
- Monitor reaction for 48-96 hours

3. Workup
- Dilute with water
- Extract with ethyl acetate (3x)

4. Purification
- Combine organic layers
- Wash with brine
- Dry over Na2S0Oa

5. Isolation
- Concentrate under reduced pressure
- Purify via column chromatography

Quinoline-4-carbaldehyde
(Final Product)

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of Quinoline-4-carbaldehyde.
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Detailed Protocol: This protocol is adapted from the general procedure described by Xu et al.[9]

Reaction Setup: To a reaction vessel, add 4-methylquinoline (1 equiv., 0.5 mmol), PIDA
(phenyliodine diacetate, 4 equiv.), dichloroacetic acid (3 equiv.), and water (2 equiv.).

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) (2.5 mL) to the mixture.

Reaction Execution: Stir the resulting mixture at room temperature. The reaction progress
should be monitored by Thin Layer Chromatography (TLC). The reaction is typically
complete within 48 to 96 hours.

Aqueous Workup: Upon completion, dilute the reaction mixture with water and extract the
product with ethyl acetate or a similar organic solvent three times.

Purification: Combine the organic extracts and wash them with brine. Dry the organic layer
over anhydrous sodium sulfate (Na2SOa), filter, and concentrate the solvent under reduced
pressure.

Isolation: Purify the crude product by silica gel column chromatography to yield pure
Quinoline-4-carbaldehyde.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a generalized protocol for acquiring

NMR spectra of organic compounds.[6]

Sample Preparation: Dissolve approximately 5-10 mg of purified Quinoline-4-carbaldehyde
in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCIs) in a 5 mm NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical
parameters include a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and a
sufficient number of scans to achieve a good signal-to-noise ratio.

13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence. A longer relaxation delay (2-5 seconds) and a greater number of scans are
generally required.
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o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, and baseline correction. Reference the chemical shifts to
the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method): This is a standard
protocol for solid sample analysis.

o Sample Preparation: In an agate mortar, grind approximately 1-2 mg of dry Quinoline-4-
carbaldehyde until it is a fine powder.

e Mixing: Add 100-200 mg of dry, infrared-grade potassium bromide (KBr) powder to the
mortar and gently but thoroughly mix with the sample.

o Pellet Formation: Transfer the mixture to a die set and place it in a hydraulic press. Apply
pressure (typically 8-10 tons) for 1-2 minutes to form a thin, transparent pellet.

o Data Acquisition: Record a background spectrum using a pellet containing only KBr. Then,
place the sample pellet in the spectrometer's sample holder and record the sample
spectrum, typically in the 4000-400 cm~1 range.

o Data Analysis: The background spectrum is automatically subtracted from the sample
spectrum. ldentify characteristic absorption bands corresponding to the functional groups
present in the molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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basic-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd

Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://spiral.imperial.ac.uk/entities/publication/24e8e0f4-f6d6-45d6-924b-77137fa7479c
https://spiral.imperial.ac.uk/entities/publication/24e8e0f4-f6d6-45d6-924b-77137fa7479c
https://synapse.patsnap.com/article/what-are-pfeef2-inhibitors-and-how-do-they-work
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.6b00723
https://pmc.ncbi.nlm.nih.gov/articles/PMC6272618/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6272618/
https://www.researchgate.net/publication/354320815_Metal-Free_Chemoselective_Oxidation_of_4-Methylquinolines_into_Quinoline-4-Carbaldehydes
https://www.mmv.org/newsroom/news-resources-search/discovery-quinoline-4-carboxamide-derivative-novel-mechanism-action
https://www.mmv.org/newsroom/news-resources-search/discovery-quinoline-4-carboxamide-derivative-novel-mechanism-action
https://www.mmv.org/newsroom/news-resources-search/discovery-quinoline-4-carboxamide-derivative-novel-mechanism-action
https://www.benchchem.com/product/b127539#quinoline-4-carbaldehyde-cas-4363-93-3-basic-information
https://www.benchchem.com/product/b127539#quinoline-4-carbaldehyde-cas-4363-93-3-basic-information
https://www.benchchem.com/product/b127539#quinoline-4-carbaldehyde-cas-4363-93-3-basic-information
https://www.benchchem.com/product/b127539#quinoline-4-carbaldehyde-cas-4363-93-3-basic-information
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b127539?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

